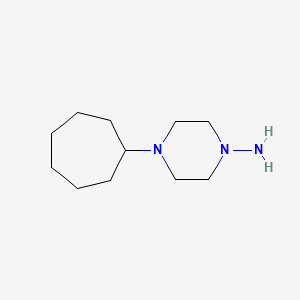

4-环庚基哌嗪-1-胺

描述

4-Cycloheptylpiperazin-1-amine is a chemical compound used in scientific research. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of amines like 4-Cycloheptylpiperazin-1-amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Another method involves the use of robust transaminases .

Molecular Structure Analysis

Amines, including 4-Cycloheptylpiperazin-1-amine, have a nitrogen atom that can bond up to three hydrogens . In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can act as weak organic bases , reacting with acids to form salts soluble in water . They can also undergo reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines .

Physical And Chemical Properties Analysis

Amines, including 4-Cycloheptylpiperazin-1-amine, have unique physical and chemical properties due to the presence of a nitrogen atom. They can act as weak organic bases , and their physical properties can be influenced by factors such as hydrogen bonding .

科学研究应用

药物化学应用

已经探索了4-环庚基哌嗪-1-胺衍生物的治疗潜力和生物活性。

- 用于阿尔茨海默病的胆碱酯酶和Aβ聚集抑制:一项研究开发了2-取代N-(萘-1-基甲基)嘧啶-4-胺和N-苯基嘧啶-4-胺衍生物,突出了化合物6f(2-(4-环己基哌嗪-1-基)-N-(萘-1-基甲基)嘧啶-4-胺)因其双重胆碱酯酶抑制和Aβ聚集抑制而备受关注,表明其在阿尔茨海默病治疗中的潜力 (Mohamed, Yeung, & Rao, 2011)。

有机化学和催化

4-环庚基哌嗪-1-胺在有机合成和催化中的实用性展现出其在化学转化中的多功能性。

- 氧化反应中的催化性能:合成了胺模板开放框架钒(III)磷酸酯,展示了它们在选择性氧化烷基芳基硫醚中的催化效能,突出了环庚基铵在促进这些反应中的作用 (Orive et al., 2013)。

光物理和催化应用

最近的研究还专注于从4-环庚基哌嗪-1-胺衍生或相关化合物中衍生的光物理性质和催化应用。

- 光物理性质:一项关于金属和氧化剂自由合成全取代1H-1,2,4-三唑-3-胺的研究揭示了它们在有机、药物化学和光学材料中的潜力,因其荧光和聚集诱导发射(AIE)性质 (Guo et al., 2021)。

安全和危害

4-Cycloheptylpiperazin-1-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

Piperazine compounds, which 4-cycloheptylpiperazin-1-amine is a part of, are known to interact with gaba receptors . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Mode of Action

Piperazine compounds, including 4-cycloheptylpiperazin-1-amine, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It’s worth noting that biogenic amines, which include piperazine compounds, are formed as an effect of a chemical process: the decarboxylation of amino acids . Factors determining the formation of biogenic amines include the availability of free amino acids and the presence of microorganisms that show activity with respect to carrying out the decarboxylation process .

Result of Action

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Cycloheptylpiperazin-1-amine. It’s worth noting that the formation of biogenic amines, which include piperazine compounds, can be influenced by factors such as the availability of free amino acids and the presence of microorganisms .

属性

IUPAC Name |

4-cycloheptylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c12-14-9-7-13(8-10-14)11-5-3-1-2-4-6-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPMHYOFOYPOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

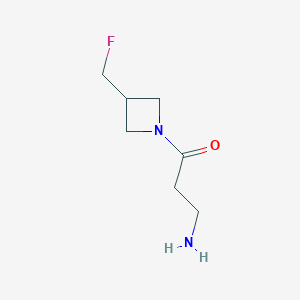

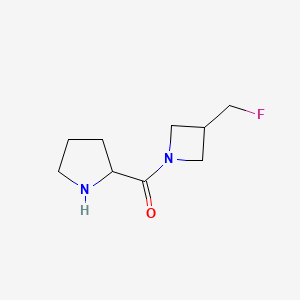

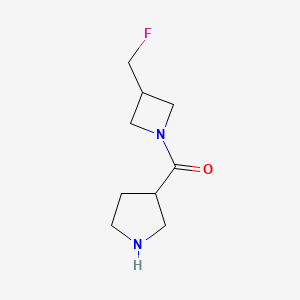

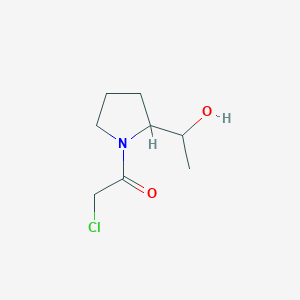

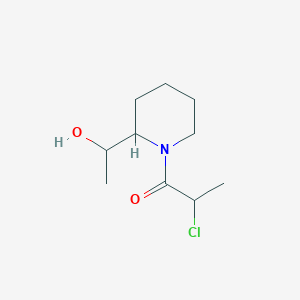

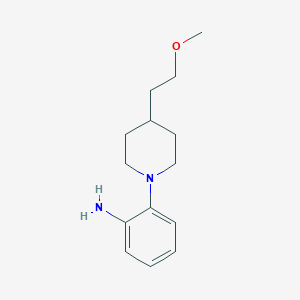

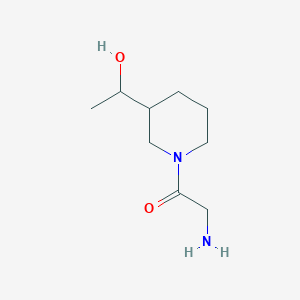

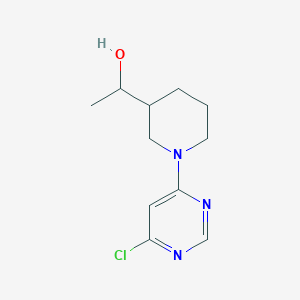

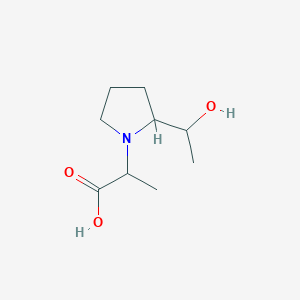

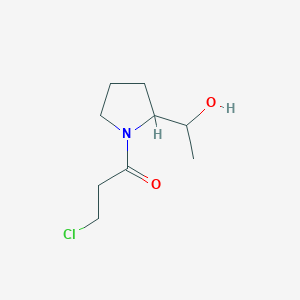

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)